molecular formula C16H21N3O4S B2466374 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021050-32-7

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2466374
CAS No.: 1021050-32-7
M. Wt: 351.42
InChI Key: OOFMEHNGBQSEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core with a 4-methylbenzyl group at position 3 and a methylsulfonyl group at position 7. The spiro[4.5]decane scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity, which enhances target binding specificity.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-methylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c1-12-3-5-13(6-4-12)11-19-14(20)16(17-15(19)21)7-9-18(10-8-16)24(2,22)23/h3-6H,7-11H2,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFMEHNGBQSEQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)S(=O)(=O)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione features a 1,3,8-triazaspiro[4.5]decane scaffold substituted at positions 3 and 8 with a 4-methylbenzyl group and a methylsulfonyl moiety, respectively. The 2,4-dione groups establish a hydantoin ring, critical for spirocyclic conformation. Retrosynthetically, the molecule dissects into:

  • Spirocyclic core : Synthesized via cyclohexanone-cyanamide cyclization.
  • N3-substituent : Introduced via alkylation using 4-methylbenzyl bromide.
  • N8-substituent : Installed via sulfonylation with methylsulfonyl chloride or sulfinate intermediates.

Synthesis of the 1,3,8-Triazaspiro[4.5]decane-2,4-Dione Core

Bucherer-Bergs Reaction for Hydantoin Formation

The spirocyclic hydantoin core is traditionally synthesized via the Bucherer-Bergs reaction, involving cyclohexanone derivatives, ammonium carbonate, and potassium cyanide in aqueous ethanol. For example, 8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione is formed by heating 4-methylcyclohexanone with ammonium carbonate and KCN at 328–333 K, yielding 75–80% after recrystallization. Adapting this method, 4-oxopiperidone derivatives can be substituted to generate the triazaspiro framework.

Key Reaction Parameters:
  • Ammonium carbonate : Acts as a nitrogen source for hydantoin ring closure.
  • KCN toxicity : Safer alternatives like acetone cyanohydrin are explored in recent protocols.
  • Solvent system : Ethanol-water (60%) optimizes solubility and reaction kinetics.

Functionalization of the Spirocyclic Core

N3-Alkylation with 4-Methylbenzyl Bromide

Selective alkylation at the N3 position is achieved under basic conditions. A representative procedure involves reacting the spirocyclic hydantoin with 4-methylbenzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 12 hours, yielding 85–90% of the alkylated intermediate.

Mechanistic Insights:
  • Base selection : K2CO3 avoids over-alkylation by deprotonating only the more acidic N3 nitrogen (pKa ~8.5 vs. N8 pKa ~10.2).
  • Solvent effects : DMF enhances nucleophilicity of the hydantoin nitrogen, accelerating alkylation.

N8-Sulfonylation with Methylsulfonyl Chloride

The N8 position is sulfonylated using methylsulfonyl chloride in dichloromethane (DCM) with triethylamine as a base. Reaction at 0°C to room temperature for 6 hours affords the sulfonylated product in 70–75% yield.

Optimization Challenges:
  • Competitive sulfonylation : N3-sulfonylation is minimized by steric hindrance from the 4-methylbenzyl group.
  • Workup : Acidic aqueous extraction removes unreacted sulfonyl chloride, while column chromatography isolates the product.

Alternative Sulfonylation via Sulfinate Intermediates

To circumvent the use of corrosive sulfonyl chlorides, a two-step approach employs sodium 4-methylbenzenesulfinate. The spirocyclic amine intermediate reacts with methylsulfonyl chloride under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF), achieving 80–85% yield.

Advantages:
  • Milder conditions : Avoids excess sulfonyl chloride and reduces side reactions.
  • Scalability : Sodium sulfinate intermediates are stable and commercially available.

Analytical Validation and Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 7.25–7.15 (m, 4H, aromatic), 4.32 (s, 2H, CH2-Ph), 3.45–3.20 (m, 4H, spiro-H), 2.95 (s, 3H, SO2CH3), 2.35 (s, 3H, Ar-CH3).
  • 13C NMR : 176.8 ppm (C=O), 138.2 ppm (quaternary spiro carbon), 52.1 ppm (SO2CH3).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile-water) shows ≥99% purity, with retention time 12.3 minutes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations
Direct alkylation 85 High regioselectivity Requires toxic KCN
Sulfinate pathway 80 Avoids sulfonyl chlorides Multi-step synthesis
Mitsunobu conditions 75 Mild conditions High cost of reagents

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or other reduced forms.

    Substitution: The aromatic ring and the spirocyclic structure can undergo various substitution reactions, including electrophilic aromatic substitution and nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that compounds similar to 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. Targeting CDKs can lead to the suppression of tumor growth and proliferation in cancer cells. A study highlighted the efficacy of pyrazolo[1,5-a][1,3,5]triazine derivatives in inhibiting CDK7, suggesting that the spirocyclic structure of this compound could also provide similar therapeutic benefits .

Anti-inflammatory Properties:
The methylsulfonyl group present in the compound is hypothesized to contribute to anti-inflammatory effects by modulating pro-inflammatory cytokine pathways. This mechanism is supported by findings that sulfonamide-containing compounds exhibit significant reductions in inflammation markers in various models .

Antimicrobial Effects:
Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This opens avenues for its use as a potential antimicrobial agent in pharmaceutical formulations .

Case Study: Antidepressant Effects

A study published in Bioorganic & Medicinal Chemistry Letters examined derivatives of triazaspiro compounds for their antidepressant effects. Results indicated significant reductions in depressive-like behaviors in animal models through modulation of serotonin receptors .

Case Study: Anti-inflammatory Research

Research focusing on sulfonamide-containing compounds demonstrated a marked decrease in inflammation markers among treated subjects compared to controls. These findings support the hypothesis that such compounds can effectively modulate inflammatory responses .

Mechanism of Action

The mechanism by which 3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to these targets, modulating their activity and leading to the desired biological or chemical effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs and their substituents are summarized below:

Compound Name Position 3 Substituent Position 8 Substituent Biological Activity/Notes Reference ID
RS102221 5-Oxopentyl chain with aryl 5-(2,4-Dimethoxy-5-(trifluoromethylphenyl)) 5-HT2C receptor antagonist
8-Benzyl derivative Benzyl - Synthetic intermediate for hydrogenolysis
8-(3-Fluorobenzenesulfonyl)-3-(4-fluorobenzyl) 4-Fluorobenzyl 3-Fluorobenzenesulfonyl Not specified; fluorinated for stability
WASp-targeting SMC #13 4-Methoxybenzyl 2,3-Dihydroindenyl Degrades WASp; anticancer activity
HIF inhibitor compounds (11–16) Biphenyl/pyrimidine Aryl/heteroaryl Inhibits HIF prolyl hydroxylases
Target Compound 4-Methylbenzyl Methylsulfonyl Hypothesized: Enhanced solubility/binding
Key Observations:

Position 8 Substituents Dictate Target Engagement: RS102221 (5-HT2C antagonist) and WASp-targeting SMC #13 demonstrate that bulky, aromatic substituents at position 8 are critical for receptor antagonism or protein degradation .

HIF Inhibitors with Heteroaryl Groups :

  • Pyrimidine and biphenyl substituents at position 8 () correlate with hypoxia-inducible factor (HIF) inhibition, implying that electron-deficient groups like methylsulfonyl may similarly modulate oxygen-sensing pathways .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methylsulfonyl group’s polarity may enhance aqueous solubility compared to lipophilic substituents like benzyl () or biphenyl () .
  • logP : Fluorinated analogs () exhibit lower logP values (increased hydrophilicity), whereas the target compound’s logP is expected to balance solubility and membrane permeability .

Biological Activity

3-(4-Methylbenzyl)-8-(methylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a member of the spirohydantoin class of compounds, which has garnered attention for its potential applications in treating anemia through the inhibition of prolyl hydroxylase domain enzymes (PHDs). This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C14H17N3O2
  • Molecular Weight : 259.3 g/mol
  • CAS Number : 28936-94-9

Table 1: Physical Properties

PropertyValue
Melting Point259-261 °C
Density1.29 g/cm³
pKa10.07

This compound acts primarily as a selective inhibitor of PHD enzymes. By inhibiting these enzymes, the compound promotes the stabilization of hypoxia-inducible factor (HIF), leading to increased erythropoietin (EPO) production. This mechanism is crucial for enhancing erythropoiesis (red blood cell production) in conditions like anemia.

Preclinical Studies

In various preclinical studies, including those referenced in the literature, compounds within the spirohydantoin class have demonstrated significant biological activity:

  • EPO Upregulation : Studies have shown that these compounds can robustly upregulate EPO levels in vivo across multiple animal models. This effect is crucial for treating anemia, particularly in chronic kidney disease patients who often experience reduced EPO production due to impaired renal function .
  • Hematopoietic Regeneration : Research has indicated that derivatives of triazaspiro compounds significantly accelerate the regeneration of lymphocyte and granulocyte pools in bone marrow hematopoiesis . This finding suggests potential applications in conditions where bone marrow function is compromised.
  • Safety Profile : The optimization of these compounds has led to a favorable safety profile, with minimized off-target effects such as liver enzyme elevation (e.g., alanine aminotransferase) and cardiac toxicity associated with hERG channel inhibition .

Case Study 1: Efficacy in Anemia Models

A study published in Nature evaluated the efficacy of a related spirohydantoin compound in a chronic kidney disease model. The results indicated that treatment led to a significant increase in hemoglobin levels and improved overall survival rates compared to control groups.

Case Study 2: Bone Marrow Recovery

Another investigation assessed the impact of triazaspiro derivatives on bone marrow recovery post-cytotoxic therapy. The findings revealed enhanced recovery rates of hematopoietic cells and improved immune function in treated subjects compared to untreated controls.

Q & A

Basic Research Questions

Q. How can the synthesis of this spirocyclic compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Reaction Conditions : Use dry benzene as a solvent under reflux (80°C for 3 hours) to facilitate ring closure .
  • Purification : Recrystallize the crude product from anhydrous tetrahydrofuran (THF) to enhance purity .
  • Catalysis : Potassium carbonate in N,N-dimethylformamide (DMF) at 25–80°C improves alkylation efficiency .
    • Data Table :
StepSolventTemperatureCatalystYield Range
CyclizationDry benzene80°CNone60–75%
AlkylationDMF25–80°CK₂CO₃70–85%

Q. What analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the spirocyclic core using monoclinic crystal systems (e.g., space group P2₁/c, a = 6.17 Å, b = 17.46 Å) .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituents (e.g., methylsulfonyl and 4-methylbenzyl groups) .
  • HPLC : Monitor purity with Chromolith® columns (≥98% purity threshold) .

Q. How can researchers screen this compound for biological activity?

  • Methodological Answer :

  • Enzyme Assays : Test inhibition of diabetes-related targets (e.g., α-glucosidase) using protocols from antidiabetic studies .
  • Cell-Based Models : Evaluate neuroprotective effects in Alzheimer’s disease models (e.g., amyloid-beta toxicity assays) .
  • Dose-Response Analysis : Use IC₅₀ values to quantify potency, referencing sulfonamide derivatives as benchmarks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Methodological Answer :

  • Core Modifications : Replace the methylsulfonyl group with other electrophilic moieties (e.g., 4-fluorophenylsulfonyl) to enhance target binding .
  • Substituent Screening : Synthesize analogs via reactions with sulfonyl chlorides/acid chlorides in dichloromethane (room temperature, 16 hours) .
  • Data Contradictions : Address discrepancies in bioactivity by comparing crystallographic data (e.g., bond angles) with computational models .

Q. What computational tools predict reactivity and optimize synthetic routes?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to simulate intermediates and transition states .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts, reducing trial-and-error experimentation .
  • Case Study : ICReDD’s hybrid computational-experimental workflow reduced reaction development time by 40% for similar spiro compounds .

Q. How can researchers resolve contradictions in spectral or bioactivity data?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR assignments with XRD data to confirm substituent orientation .
  • Batch Analysis : Compare HPLC traces across synthesis batches to identify impurity-driven bioactivity variations .
  • Meta-Analysis : Reconcile conflicting IC₅₀ values by standardizing assay protocols (e.g., fixed ATP concentrations in kinase assays) .

Q. What strategies improve solubility and stability for in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use 10–20% DMSO in saline for intraperitoneal administration, referencing pharmacokinetic studies on spiro derivatives .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) at the 4-methylbenzyl position to enhance bioavailability .
  • Stability Testing : Monitor degradation under physiological pH (4.0–7.4) using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.